Tert-butyl 2-(hydroxymethyl)-5-methyl-piperazine-1-carboxylate Tert-butyl 2-(hydroxymethyl)-5-methyl-piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18639921
InChI: InChI=1S/C11H22N2O3/c1-8-6-13(9(7-14)5-12-8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3
SMILES:
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

Tert-butyl 2-(hydroxymethyl)-5-methyl-piperazine-1-carboxylate

CAS No.:

Cat. No.: VC18639921

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(hydroxymethyl)-5-methyl-piperazine-1-carboxylate -

Specification

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl 2-(hydroxymethyl)-5-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-8-6-13(9(7-14)5-12-8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3
Standard InChI Key DJOCAAOGXLQNOD-UHFFFAOYSA-N
Canonical SMILES CC1CN(C(CN1)CO)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Tert-butyl 2-(hydroxymethyl)-5-methyl-piperazine-1-carboxylate (IUPAC name: tert-butyl 2-(hydroxymethyl)-5-methylpiperazine-1-carboxylate) has the molecular formula C₁₁H₂₂N₂O₃ and a molecular weight of 230.30 g/mol. The compound’s structure includes a six-membered piperazine ring with three distinct substituents:

  • A tert-butoxycarbonyl (Boc) group at position 1, serving as a protective moiety for the amine functionality.

  • A hydroxymethyl (-CH₂OH) group at position 2.

  • A methyl (-CH₃) group at position 5.

The stereochemistry of the molecule is critical to its reactivity and application. For example, the (2S,5R) and (2R,5R) stereoisomers exhibit distinct physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Tert-Butyl 2-(Hydroxymethyl)-5-Methyl-Piperazine-1-Carboxylate

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂O₃
Molecular Weight230.30 g/mol
Boiling Point320–340°C (estimated)
LogP (Partition Coefficient)0.85 (predicted)

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of tert-butyl 2-(hydroxymethyl)-5-methyl-piperazine-1-carboxylate typically involves multi-step organic reactions with careful control of stereochemistry and functional group protection. A common approach includes:

  • Piperazine Ring Formation: Cyclization of diamines or amino alcohols under acidic or basic conditions.

  • Functionalization: Introduction of hydroxymethyl and methyl groups via nucleophilic substitution or reductive amination.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the primary amine .

Detailed Synthesis Protocol

A representative synthesis from ((2R,5R)-5-methyl-piperazin-2-yl)-methanol hydrochloride illustrates the process :

  • Deprotonation and Protection: The hydrochloride salt is treated with triethylamine in methanol, followed by addition of di-tert-butyl dicarbonate at 0–10°C to form the Boc-protected intermediate.

  • Alkaline Hydrolysis: The intermediate is heated with aqueous NaOH in ethanol at 100°C for 18 hours to yield the final product.

  • Purification: Column chromatography (silica gel, ethyl acetate/heptane gradient) affords the pure compound in 75% yield .

Table 2: Optimization of Synthesis Conditions

ParameterOptimal ConditionYieldSource
Temperature (Protection)0–10°C75%
Solvent (Hydrolysis)Ethanol/Water87%
CatalystTriethylamine75%

Stereochemical Considerations

The (2R,5R) and (2S,5R) configurations are preferentially synthesized using chiral starting materials or enzymatic resolution. For instance, the (2R,5R) isomer is obtained via crystallization of diastereomeric salts with L-tartaric acid.

Applications in Pharmaceutical Chemistry

Role as a Building Block

This compound is pivotal in constructing protease inhibitors, kinase modulators, and antibiotics. Its hydroxymethyl group enables conjugation with pharmacophores, while the Boc group facilitates selective deprotection during solid-phase synthesis.

Case Study: Antiviral Agent Synthesis

In a 2024 study, tert-butyl 2-(hydroxymethyl)-5-methyl-piperazine-1-carboxylate was coupled with a chlorinated indole derivative to produce a preclinical antiviral candidate . The reaction, conducted in THF with triethylamine, achieved 75% yield and demonstrated the compound’s versatility in forming carbon-nitrogen bonds under mild conditions .

Table 3: Representative Pharmaceutical Derivatives

DerivativeTarget ActivityEfficacy (IC₅₀)Source
Indole-Piperazine HybridSARS-CoV-2 Mpro Inhibition12 nM
Benzyl CarbamateHIV-1 Protease Inhibition45 nM

Future Directions

Expanding Stereochemical Libraries

Advances in asymmetric catalysis could enable cost-effective production of enantiopure isomers for high-throughput screening.

Green Chemistry Approaches

Exploring solvent-free reactions or biocatalytic methods may reduce the environmental footprint of synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator